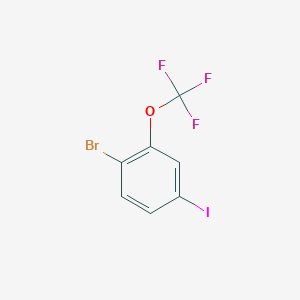
1-Bromo-4-iodo-2-(trifluoromethoxy)benzene
Vue d'ensemble
Description
1-Bromo-4-iodo-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3BrF3IO . It has a molecular weight of 366.9 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrF3IO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthetic Pathways and Molecular Structures
1-Bromo-4-iodo-2-(trifluoromethoxy)benzene serves as an intermediate in the synthesis of complex molecular structures. Schlosser and Castagnetti (2001) highlighted its role in generating aryne intermediates, which can further react to produce a variety of organofluorine compounds, emphasizing the versatility of this compound in synthetic organic chemistry (Schlosser & Castagnetti, 2001). Stein, Hoffmann, and Fröba (2015) provided insights into the crystal structures of its derivatives, showcasing the molecular intricacies and potential for forming supramolecular structures through non-classical hydrogen bonding and π–π interactions (Stein, Hoffmann, & Fröba, 2015).
Reactivity and Molecular Transformation
The compound's reactivity was further explored by Castagnetti and Schlosser (2001), who demonstrated its transformation into various ortho-substituted derivatives, highlighting its utility as a reactive intermediate in the synthesis of new organofluorine compounds (Castagnetti & Schlosser, 2001). Rajput, Chernyshev, and Biradha (2010) discussed its role in forming porous materials through hydrogen bonding and halogen interactions, hinting at its potential applications in material science (Rajput, Chernyshev, & Biradha, 2010).
Catalytic and Photoreactive Properties
Zhang, Yang, and Weng (2017) explored its catalytic properties, particularly in the synthesis of pyrones, demonstrating its role in facilitating chemical reactions (Zhang, Yang, & Weng, 2017). Marrec, Billard, Vors, Pazenok, and Langlois (2010) highlighted its potential in the formation of aliphatic trifluoromethyl ethers, indicating its utility in introducing functional groups to molecules (Marrec et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
1-Bromo-4-iodo-2-(trifluoromethoxy)benzene is an organic compound that is often used as an intermediate in organic synthesis . It is used to synthesize other compounds with specific structures and properties . .
Mode of Action
It is likely that its interactions with other compounds during synthesis could lead to changes in the structure and properties of the resulting compounds .
Biochemical Pathways
As a synthetic intermediate, this compound is involved in various biochemical pathways depending on the specific compounds it is used to synthesize . The affected pathways and their downstream effects would therefore vary based on the end products of these synthesis reactions .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific compounds it is used to synthesize . As a synthetic intermediate, its primary role is to contribute to the formation of these compounds, which would then exert their own effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is insoluble in water at room temperature but can dissolve in many organic solvents such as ethanol, acetone, and dimethylformamide . Its storage conditions also require it to be kept in a dry, well-ventilated place away from fire and combustible materials .
Propriétés
IUPAC Name |
1-bromo-4-iodo-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3IO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYCOYDGYHAOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



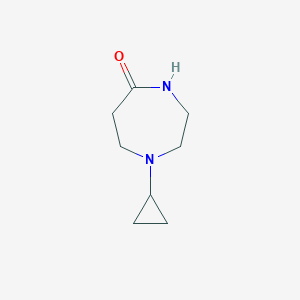
![Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate](/img/structure/B1376058.png)
![[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1376059.png)
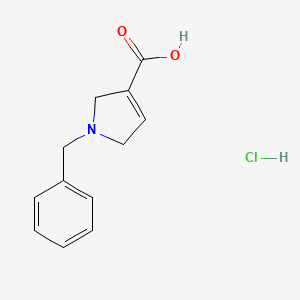
![Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376061.png)

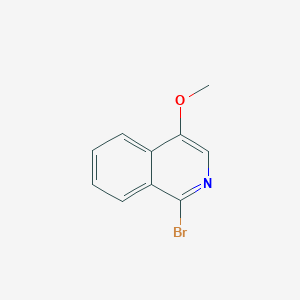
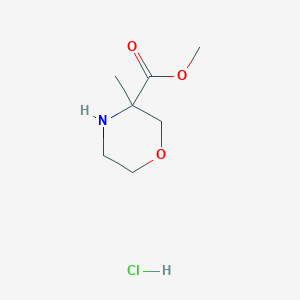
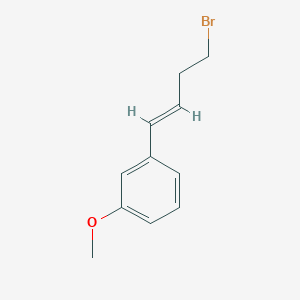

![tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B1376073.png)
![[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl](/img/structure/B1376074.png)
![4-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1376078.png)
